(±)-ADX 71743 -

(±)-ADX 71743

Catalog Number: EVT-256116
CAS Number:
Molecular Formula: C17H19NO2
Molecular Weight: 269.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Negative allosteric modulator at mGlu7 (IC50 = 300 nM). Blocks high frequency-induced LTP at SC-CA1 synapses in hippocampal slices in vitro. Increases evoked excitatory postsynaptic currents (eEPSCs) in mice. Brain penetrant.
Source and Classification

(±)-ADX 71743 is classified under the category of negative allosteric modulators. It is derived from a series of quinazolinone compounds that have been synthesized for their pharmacological properties targeting metabotropic glutamate receptors. The compound's structure features a 2-ethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one core, which is crucial for its activity at the mGlu7 receptor .

Synthesis Analysis

Methods and Technical Details

The synthesis of (±)-ADX 71743 involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available precursors, including substituted phenyl and ethyl groups.
  2. Reactions: The compound is synthesized using standard organic reactions such as condensation and cyclization to form the oxazole ring.
  3. Purification: Post-synthesis, purification techniques like high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels, generally reported to be ≥98% .

The synthesis process may involve multiple reaction conditions and solvents to optimize yield and purity.

Chemical Reactions Analysis

Reactions and Technical Details

(±)-ADX 71743 primarily engages in interactions with the mGlu7 receptor, where it acts as a negative allosteric modulator. The following details outline its chemical behavior:

  1. Binding Mechanism: The compound binds to an allosteric site on the mGlu7 receptor, altering receptor conformation and diminishing receptor activity without directly competing with glutamate.
  2. In Vitro Studies: Experimental studies have demonstrated that ADX 71743 can attenuate L-(+)-2-amino-4-phosphonobutyric acid-induced synaptic depression, confirming its modulatory effects on synaptic transmission .
Mechanism of Action

Process and Data

The mechanism of action for (±)-ADX 71743 involves:

  1. Allosteric Modulation: By binding to an allosteric site on the mGlu7 receptor, it induces conformational changes that reduce receptor activation by endogenous ligands like glutamate.
  2. Impact on cAMP Levels: Studies have shown that ADX 71743 affects intracellular cyclic adenosine monophosphate (cAMP) levels, which are indicative of mGlu7 receptor activity .
  3. Pharmacokinetics: Following administration, ADX 71743 demonstrates significant brain penetration, with cerebrospinal fluid concentrations indicating effective bioavailability in central nervous system tissues .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of (±)-ADX 71743 are summarized as follows:

PropertyValue
Molecular Weight269.34 g/mol
Solubility in DMSO26.93 mg/mL
Log P (clogP)3.64
Polar Surface Area43.10 Ų
Storage Conditions-20°C

These properties are critical for understanding the compound's behavior in biological systems and its suitability for various experimental applications .

Applications

Scientific Uses

(±)-ADX 71743 has several important applications in scientific research:

  1. Neuroscience Research: It serves as a valuable tool for studying the physiological roles of mGlu7 receptors in synaptic plasticity and neurotransmission.
  2. Therapeutic Potential: Due to its modulatory effects on mGlu7 receptors, it is being investigated for potential therapeutic applications in treating neurological disorders such as anxiety, depression, and schizophrenia .
  3. Pharmacological Studies: Researchers utilize this compound to explore receptor dynamics and signaling pathways associated with metabotropic glutamate receptors.
Introduction to mGlu7 Receptor Modulation in Neurological Research

Metabotropic Glutamate Receptors: Classification and Functional Roles in CNS Pathophysiology

Metabotropic glutamate receptors (mGluRs) constitute a family of eight G protein-coupled receptors (GPCRs) categorized into three groups based on sequence homology, G-protein coupling, and ligand selectivity. Group III receptors (mGlu4, mGlu6, mGlu7, mGlu8) signal primarily through Gᵢ/o proteins, inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) production. Unlike ionotropic glutamate receptors, mGluRs modulate synaptic transmission rather than mediate rapid excitation, positioning them as critical regulators of neuronal excitability and synaptic plasticity [3] [6]. Among Group III receptors, mGlu7 is evolutionarily conserved and widely distributed in key brain regions such as the hippocampus, cortex, amygdala, and basal ganglia. Its presynaptic localization enables the regulation of neurotransmitter release (glutamate and GABA), while postsynaptic roles involve slow inhibitory potentials. With a notably low affinity for glutamate (Kᵢ ≈ 869 μM), mGlu7 acts as a safeguard against excessive neuronal excitation, implicating it in neuropsychiatric and neurodegenerative disorders where glutamate homeostasis is disrupted [5] [6].

Table 1: Classification and Functional Properties of Group III mGlu Receptors

SubtypeSignaling PathwayPrimary LocalizationPhysiological Role
mGlu7Gᵢ/o-coupledPresynaptic terminalsInhibits neurotransmitter release, modulates synaptic plasticity
mGlu4Gᵢ/o-coupledPresynaptic terminalsMotor coordination, neuroprotection
mGlu8Gᵢ/o-coupledPresynaptic terminalsAnxiety regulation, seizure control
mGlu6Gᵢ/o-coupledRetinal postsynaptic cellsVisual signal processing

Rationale for Targeting mGlu7 in Synaptic Plasticity and Neuropsychiatric Disorders

Genetic and pharmacological studies underscore mGlu7's role in CNS pathophysiology. Polymorphisms in the GRM7 gene (encoding mGlu7) correlate with schizophrenia susceptibility across diverse populations, including Han Chinese and Japanese cohorts [5]. Preclinically, mGlu7 knockout mice exhibit anxiety-like phenotypes, impaired fear memory, and reduced seizure thresholds, validating its involvement in emotional and cognitive processing [3] [5]. Synaptically, mGlu7 activation suppresses long-term potentiation (LTP) at hippocampal SC-CA1 synapses—a key mechanism for learning and memory. Conversely, inhibiting mGlu7 enhances evoked excitatory postsynaptic currents (eEPSCs), suggesting that disinhibition of glutamate release could rectify synaptic deficits in disorders like schizophrenia or cognitive impairment [1] [4]. The receptor’s distribution in limbic and cortical circuits further supports targeting for conditions involving dysregulated excitatory/inhibitory balance, including autism spectrum disorders and epilepsy [3] [6].

Emergence of Allosteric Modulators: Advantages Over Orthosteric Ligands

Orthosteric agonists for mGlu7 (e.g., L-AP4) face limitations due to low receptor selectivity and poor CNS bioavailability. Allosteric modulators, which bind topographically distinct sites (typically within the transmembrane domain), offer superior subtype specificity and reduced risk of overactivation [3] [8]. Negative allosteric modulators (NAMs) like (±)-ADX 71743 stabilize receptor conformations that attenuate glutamate signaling without fully antagonizing it. This "tunability" permits modulation exclusively in active synaptic environments, preserving physiological baseline signaling. Additionally, allosteric ligands exhibit probe dependence, meaning their effects vary with endogenous versus synthetic agonists—a property leveraged to enhance therapeutic precision [3] [8]. For mGlu7, NAMs circumvent the low-affinity orthosteric site, enabling potent and brain-penetrant therapeutics [1] [4].

Properties

Product Name

(±)-ADX 71743

Molecular Formula

C17H19NO2

Molecular Weight

269.34

Synonyms

6-(2,4-Dimethylphenyl)-2-ethyl-6,7-dihydro-4(5H)-benzoxazolone

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.